Home > Products > Screening Compounds P130598 > Eprodisate (disodium)
Eprodisate (disodium) -

Eprodisate (disodium)

Catalog Number: EVT-15281962
CAS Number:
Molecular Formula: C3H6Na2O6S2
Molecular Weight: 248.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Eprodisate (disodium), also known as 1,3-propanedisulfonate, is a low molecular weight sulfonated compound that mimics glycosaminoglycans, particularly heparin sulfate. It is primarily recognized for its therapeutic role in managing Amyloid A (AA) amyloidosis, a condition characterized by the deposition of amyloid fibrils in various tissues, leading to organ dysfunction. Eprodisate functions by binding to serum amyloid A protein, thereby inhibiting its interaction with glycosaminoglycans and reducing amyloid deposition in tissues .

Source and Classification

Eprodisate is classified as a small molecule and is currently categorized as investigational. It is synthesized from chemical precursors and has been studied for its potential to slow the decline of renal function associated with AA amyloidosis. The compound has undergone various studies to assess its safety and efficacy in clinical settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of eprodisate typically involves the sulfonation of propane derivatives. The specific synthetic route may vary but generally includes the following steps:

  1. Preparation of Propane Derivative: A suitable propane derivative is selected as a starting material.
  2. Sulfonation Reaction: The propane derivative undergoes sulfonation using sulfuric acid or a similar sulfonating agent under controlled conditions.
  3. Purification: The resulting product is purified through crystallization or chromatography to obtain eprodisate in its disodium form.
Propane Sulfonating AgentEprodisate\text{Propane Sulfonating Agent}\rightarrow \text{Eprodisate}

This method ensures the production of eprodisate with high purity and yield, suitable for pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

Eprodisate has a molecular formula of C3H8O6S2C_3H_8O_6S_2 with a molecular weight of approximately 248.186 g/mol. The compound is achiral and does not exhibit optical activity due to the absence of stereocenters. Its structural representation includes two sulfonic acid groups attached to a propane backbone.

  • Molecular Structure:
    • SMILES: [Na+].[Na+].OS(=O)(=O)CCCS(O)(=O)=O
    • InChI: InChI=1S/C3H8O6S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2

The structure showcases the presence of multiple functional groups that contribute to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Eprodisate participates in various chemical reactions typical of sulfonated compounds. Key reactions include:

  • Binding Reactions: Eprodisate binds to serum amyloid A protein, preventing its aggregation into amyloid fibrils.
  • Acid-Base Reactions: As a sulfonic acid derivative, eprodisate can undergo protonation and deprotonation depending on the pH of the environment.

The ability to interact with biological macromolecules makes eprodisate valuable in therapeutic contexts .

Mechanism of Action

Process and Data

The mechanism of action of eprodisate involves several key processes:

  1. Binding to Serum Amyloid A: Eprodisate binds to the glycosaminoglycan binding site on serum amyloid A protein.
  2. Inhibition of Amyloid Deposition: This binding prevents serum amyloid A from interacting with glycosaminoglycans in tissues, thereby inhibiting the formation of amyloid fibrils.
  3. Reduction of Organ Damage: By limiting amyloid deposition, eprodisate helps slow the progression of renal dysfunction associated with AA amyloidosis.

Clinical studies have indicated that eprodisate can significantly reduce amyloid burden and improve renal outcomes in affected patients .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Eprodisate is typically found as a white crystalline powder.
  • Solubility: It is soluble in water due to its ionic nature.

Chemical Properties

  • pH Stability: Eprodisate maintains stability across a range of pH levels but is most effective at physiological pH.
  • Thermal Stability: The compound exhibits good thermal stability under standard storage conditions.

Relevant data indicate that eprodisate remains stable during storage and handling, making it suitable for pharmaceutical formulations .

Applications

Eprodisate has several scientific uses, primarily in the field of nephrology and research related to amyloidosis:

  • Therapeutic Use: It is used as an investigational drug for slowing renal function decline in patients with AA amyloidosis.
  • Research Applications: Eprodisate serves as a model compound for studying glycosaminoglycan interactions and their implications in disease mechanisms related to protein misfolding and aggregation.
Pathogenesis of AA Amyloidosis and Therapeutic Targets

Role of Serum Amyloid A (SAA) in Fibrillogenesis and Tissue Deposition

Serum Amyloid A (SAA) is an acute-phase reactant protein synthesized predominantly by hepatocytes during inflammatory responses. Pro-inflammatory cytokines—including interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α)—upregulate SAA production by up to 1,000-fold within 24 hours of an inflammatory stimulus [1] [10]. Under physiological conditions, SAA functions as an apolipoprotein component of high-density lipoprotein (HDL), participating in cholesterol transport and immune regulation [10]. However, in chronic inflammatory states (e.g., rheumatoid arthritis, familial Mediterranean fever, or tuberculosis), sustained elevation of SAA (>155 mg/L) initiates a pathological cascade [1] [3].

Cleavage of the 104-amino-acid SAA precursor by matrix metalloproteinases (MMPs) generates N-terminal fragments (76 amino acids) that undergo misfolding into β-sheet-rich structures [1] [3]. These oligomers aggregate into insoluble, protease-resistant fibrils that deposit in extracellular tissues—particularly the kidneys, liver, and gastrointestinal tract [1] [5]. Renal involvement manifests in >90% of AA amyloidosis cases, presenting as progressive proteinuria, nephrotic syndrome, and declining glomerular filtration rate (GFR) [3]. Critically, the magnitude and duration of SAA elevation directly correlate with disease progression; patients maintaining SAA levels <10 mg/L exhibit significantly slower renal decline [1] [5].

Table 1: Human SAA Isoforms and Pathogenic Significance

IsoformExpression PatternAmyloidogenic RiskPopulation Association
SAA1Acute-phase inducibleHigh (SAA1.1/1.3 alleles)European/Japanese descent [3]
SAA2Acute-phase inducibleModerateGlobal [3]
SAA3Pseudogene (non-functional)NoneN/A [10]
SAA4Constitutive (non-acute phase)LowGlobal [10]

Glycosaminoglycan (GAG)-Mediated Amyloid Polymerization Mechanisms

Glycosaminoglycans (GAGs)—particularly heparan sulfate and dermatan sulfate—accelerate amyloid fibril formation and stabilize deposits in tissues. GAGs bind to specific domains on SAA fragments via electrostatic interactions between negatively charged sulfate/carboxyl groups and positively charged amino acid residues (e.g., arginine, lysine) in the SAA sequence [1] [7]. This binding facilitates three critical processes:

  • Fibril Nucleation: Heparan sulfate acts as a scaffold, aligning SAA monomers into parallel β-sheet configurations that serve as templates for fibril extension [7].
  • Fibril Stabilization: GAGs encapsulate nascent fibrils, shielding them from proteolytic degradation and opsonization [1] [6].
  • Tissue Retention: GAG-fibril complexes adhere to extracellular matrix components, promoting persistent amyloid deposition in target organs [4].

In vitro studies demonstrate that GAGs inhibit depolymerization of β2-microglobulin amyloid fibrils at physiological pH, confirming their role as amyloid-stabilizing cofactors [7]. This mechanistic insight identifies GAG-SAA interactions as a high-value therapeutic target for disrupting amyloidogenesis.

Genetic and Inflammatory Risk Factors in AA Amyloidosis Progression

Genetic polymorphisms significantly influence susceptibility to AA amyloidosis. Homozygosity for the SAA1.1 allele in European populations confers a 3–7-fold increased risk of amyloid deposition due to enhanced resistance to MMP degradation [1] [3]. Similarly, the SAA1.3 allele is a major risk factor in Japanese cohorts [3]. In patients with familial Mediterranean fever (FMF), homozygosity for the M694V MEFV mutation combined with SAA1.1 amplifies amyloidosis risk [3].

Chronic inflammatory disorders drive sustained SAA production:

  • Rheumatoid Arthritis: 45% of AA amyloidosis cases [1].
  • Monogenic Autoinflammatory Syndromes: FMF, TNF receptor-associated periodic syndrome (TRAPS) [3].
  • Chronic Infections: Tuberculosis, bronchiectasis, osteomyelitis [3] [5].

Table 2: Key Risk Factors for AA Amyloidosis Progression

Risk Factor CategorySpecific FactorsClinical Impact
GeneticSAA1.1/SAA1.3 homozygosityAccelerated fibril formation [3]
M694V MEFV mutation (FMF)Severe phenotype; early renal involvement [3]
InflammatoryMedian SAA >28 mg/L4× faster renal decline [1]
Persistent proteinuria (>4 g/day)High risk of end-stage renal disease [5]

Properties

Product Name

Eprodisate (disodium)

IUPAC Name

disodium;propane-1,3-disulfonate

Molecular Formula

C3H6Na2O6S2

Molecular Weight

248.2 g/mol

InChI

InChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2

InChI Key

DKGJFKPIUSHDIT-UHFFFAOYSA-L

Canonical SMILES

C(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.